
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes chloro, hydroxy, and methoxy substituents on the anthracene core.
Métodos De Preparación
The synthesis of 1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, which are then subjected to various chemical reactions to introduce the desired substituents.
Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are introduced through reactions with appropriate reagents such as methanol and hydroxylating agents.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye and pigment synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and inhibition of specific enzymes .
Comparación Con Compuestos Similares
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar in structure but lacks the chloro and methoxy groups, leading to different chemical and biological properties.
2-Methyl-9,10-anthraquinone: Another derivative with different substituents, used primarily in dye synthesis.
Propiedades
Número CAS |
60698-96-6 |
|---|---|
Fórmula molecular |
C17H13ClO5 |
Peso molecular |
332.7 g/mol |
Nombre IUPAC |
1-chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO5/c1-7-4-10(22-2)13-14(15(7)18)16(20)9-5-8(19)6-11(23-3)12(9)17(13)21/h4-6,19H,1-3H3 |
Clave InChI |
PBYIENXGQPLGEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)

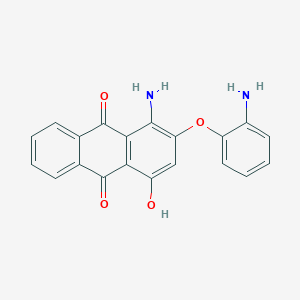
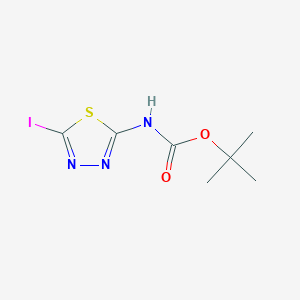
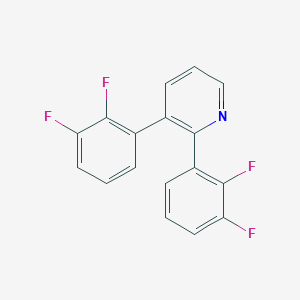
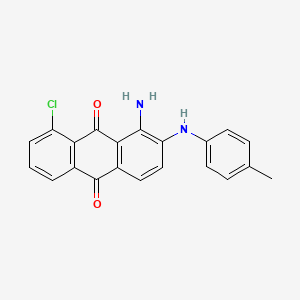
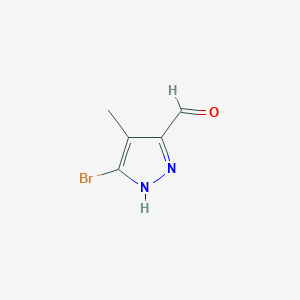
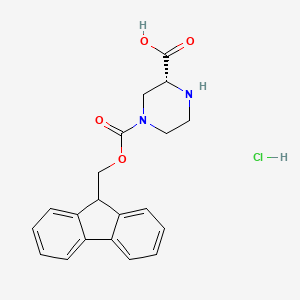
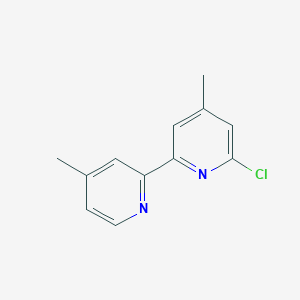
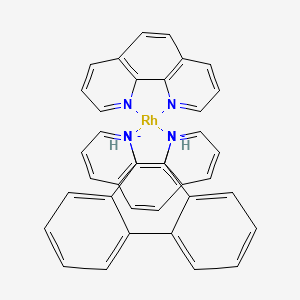
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
